Miconazole-d2

SID-MS Isotopic Purity Analytical Validation

Accurate LC-MS/MS quantification of miconazole requires an internal standard (IS) that co-elutes without spectral interference. Lower-purity or mislabeled deuterated analogs introduce cross-talk and bias, risking study failure (e.g., bioequivalence or environmental monitoring). - **Isotopic Purity:** ≥98% d2 ensures minimal cross-talk (+2 Da mass shift). - **Matrix Performance:** Corrects signal suppression (up to 46%) in wastewater and plasma. - **Application Verified:** Suitable for FDA bioequivalence, ICH Q2(R1) QC, and ADME studies.

Molecular Formula C18H14Cl4N2O
Molecular Weight 418.1 g/mol
Cat. No. B12398325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole-d2
Molecular FormulaC18H14Cl4N2O
Molecular Weight418.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i10D2
InChIKeyBYBLEWFAAKGYCD-KBMKNGFXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miconazole-d2: Deuterated Internal Standard


Miconazole-d2 (CAS 2140316-33-0) is a stable isotope-labeled analog of the imidazole antifungal agent miconazole, in which two hydrogen atoms are replaced by deuterium (2H) at the benzylic methoxy position . It is primarily employed as an internal standard (IS) for the accurate quantification of miconazole in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

1
Matrix-effect correction in biological samples
2
Co-elution with analyte miconazole
3
+2 Da mass shift for spectral separation
Deuterated internal standard for LC-MS/MS quantification

Miconazole-d2: Isotopic Purity vs. Label Position


Direct substitution of miconazole-d2 with unlabeled miconazole (MW 416.13) or a non-isotopic analog (e.g., ketoconazole, MW 531.43) is not analytically viable in LC-MS/MS workflows. Unlabeled miconazole is the target analyte and cannot serve as an internal standard, while structural analogs exhibit different chromatographic retention times (e.g., +1.0 to 2.0 min shift on C18 columns) and ionization efficiencies, failing to correct for matrix effects, extraction variability, and instrument drift. Miconazole-d2's near-identical physicochemical properties to the analyte, combined with a distinct +2 Da mass shift, enable its use in stable isotope dilution mass spectrometry (SID-MS), a method that provides the highest possible analytical specificity for quantitative determinations [1].

Miconazole-d2 (Target)
Common Alternatives
Risk Profile
High isotopic purity (d2 species)
d5 mixture (includes d1-d5)
Spectral cross-talk may overestimate analyte concentrations
Co-elution likely (2 Da label)
d5 label (more deuterium)
Partial chromatographic separation may skew matrix correction
Identical chemical structure to analyte
Structural analog IS (e.g., ketoconazole)
Differential matrix effects and recovery invalidate quantification

Miconazole-d2: Evidence of Superiority


Isotopic Purity: d2 vs. d5 Labeling

Miconazole-d2 is supplied with a minimum isotopic purity of ≥98%, a critical parameter for accurate stable isotope dilution mass spectrometry (SID-MS). This ensures that ≥98% of the compound has incorporated two deuterium atoms, minimizing the contribution of the unlabeled (M+0) isotopologue to the internal standard signal. This contrasts with alternative deuterated internal standards that may have lower isotopic enrichment (e.g., 90-95% purity by HPLC) or are not specified for isotopic purity, leading to potential cross-talk and inaccuracies in quantitation .

Isotopic Purity
Class-level inference
Miconazole-d2: ≥98% (d2 species) vs Miconazole-d5: ≥99% total deuterated (includes d1-d5 mixture)
Supports lower cross-talk risk in trace quantification
Vendor COA specifications; verify lot-specific purity
SID-MS Isotopic Purity Analytical Validation

Matrix Effect Normalization vs. Analog IS

Miconazole-d2 provides a +2 Da mass shift relative to unlabeled miconazole (MW 416.13 → 418.14), which is sufficient for baseline resolution in most triple quadrupole MS experiments while minimizing the potential for chromatographic retention time shifts often observed with higher mass shifts (e.g., +5 Da for miconazole-d5) . Deuterated internal standards with larger mass shifts (e.g., d5) may exhibit slightly different chromatographic behavior due to stronger deuterium isotope effects, potentially reducing accuracy in some LC methods . This makes d2-labeled standards a balanced choice for robust method development.

Matrix Correction
Class-level inference
SIL-IS: ME% ≤15% vs Ketoconazole: ME% 46%
SIL-IS enables reliable matrix effect normalization
Surface water sample context; class-level extrapolation
LC-MS/MS Internal Standard Mass Spectrometry

Recovery Consistency with SIL-IS

While direct head-to-head comparisons of miconazole-d2 with other internal standards are not publicly available, a study using deuterated isotopic compounds of azole antifungals (including miconazole) as internal standards validated a method per FDA recommendations, reporting analytical recovery between 80.1% and 107% and matrix effect variability of <9.2% [1]. This demonstrates the class-level performance of deuterated azole internal standards in complex biological matrices. In contrast, methods using non-isotopic internal standards like metronidazole may exhibit greater matrix effects and lower recovery, as the physicochemical properties differ significantly from the analyte [2].

Recovery Tracking
Class-level inference
SIL-IS: recovery within 5% of analyte vs Analog IS: 20–30% recovery difference
Supports precision and accuracy in method validation
Plasma protein precipitation context; class-level
Bioanalysis Method Validation Azole Antifungals

Miconazole-d2: Optimized Application Scenarios


Regulated Bioequivalence Studies

Miconazole-d2 is the preferred internal standard for LC-MS/MS methods designed to accurately quantify miconazole concentrations in plasma, serum, or tissue homogenates . Its use corrects for variability in sample preparation (e.g., protein precipitation, liquid-liquid extraction) and instrument response, ensuring reliable calculation of pharmacokinetic parameters (Cmax, AUC, Tmax) and metabolic profiles [1].

Trace-Level Environmental Monitoring

In pharmaceutical quality control and environmental analysis, miconazole-d2 enables SID-MS for the precise quantification of miconazole residues in wastewater or for profiling trace-level impurities in active pharmaceutical ingredients . This approach meets the stringent sensitivity and specificity requirements of regulatory bodies.

In Vitro Metabolism and PK Studies

Miconazole-d2 serves as a tracer in in vitro assays (e.g., human liver microsome incubations) to study miconazole's metabolic fate and potential drug-drug interactions mediated by cytochrome P450 enzymes . Its deuterium label allows for clear differentiation between the parent drug and its metabolites using high-resolution mass spectrometry.

Quality Control Release Testing

Clinical research laboratories developing LC-MS/MS assays for antifungal TDM rely on miconazole-d2 as a stable isotope-labeled internal standard to achieve the required precision and accuracy (e.g., ≤15% CV) for quantifying miconazole in patient plasma samples .

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
High isotopic purity for minimal cross-talk
LLOQ and accuracy in low-concentration analysis
Environmental water sample analysis
SIL-IS matrix effect normalization
Signal suppression correction in complex aqueous matrices
In vitro ADME/metabolism studies
Minimal deuterium isotope effect for co-elution
Consistent extraction and chromatographic behavior
Formulated product method development
Robustness in complex formulation matrices
Method reproducibility per bioanalytical validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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